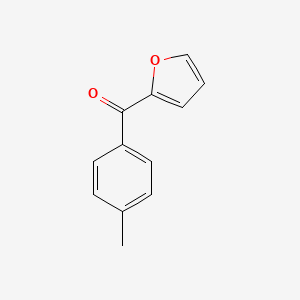

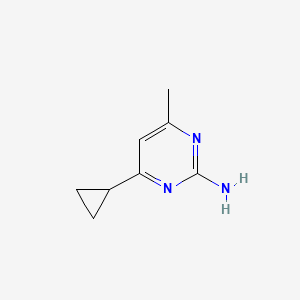

![molecular formula C14H13NOS B1282969 3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 40312-29-6](/img/structure/B1282969.png)

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

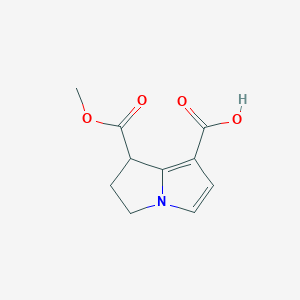

The compound "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is a derivative of the benzo[b]thiophene family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves Friedel-Crafts aroylation, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These compounds were synthesized with the aim of creating nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than existing compounds. The synthesis involved aroylation of O-protected 2-arylbenzo[b]thiophene nuclei followed by deprotection. Although the specific synthesis of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of basic side chains containing cyclic moieties in the structure was found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The molecular structure of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" likely plays a significant role in its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect solubility, as seen with the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . The presence of specific functional groups can also impact the compound's reactivity and interaction with biological targets, as demonstrated by the structure-activity relationship studies of antiestrogens . The vibrational and quantum chemical investigation of related compounds, such as 1-benzoyl-4-phenyl-3-thiosemicarbazide, provides insights into the molecular properties and confirms structural changes upon cyclization .

科学的研究の応用

Synthesis and Chemical Properties

- 3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been studied for its role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which have potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega et al., 1990).

- It's also key in the synthesis of organic ligands, showing versatility in chemical reactions with aminoheteroaryls, lamotrigine, and other compounds (Kabirifard et al., 2020).

Medicinal Chemistry and Pharmacology

- The compound has been a focus in the field of medicinal chemistry. For example, derivatives of this compound have been evaluated as allosteric modulators of the A1 adenosine receptor, revealing its potential in modulating receptor activities (Tranberg et al., 2002).

- It's also been used in the synthesis of heterocyclic compounds with anticonvulsant, behavioral, and CNS antidepressant activities, highlighting its potential in developing new therapeutic agents (El-Sharkawy, 2012).

Material Science and Organic Chemistry

- In material science, it's been utilized in the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating its applicability in developing new materials (Baldwin et al., 2008).

- The compound also finds use in photochemical reactions, where it's involved in the synthesis of various photoreactive compounds, indicative of its utility in advanced organic synthesis (Nishio et al., 2005).

Safety And Hazards

特性

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14-12(10-7-4-8-11(10)17-14)13(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOVYNKDBMOAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557854 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

CAS RN |

40312-29-6 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

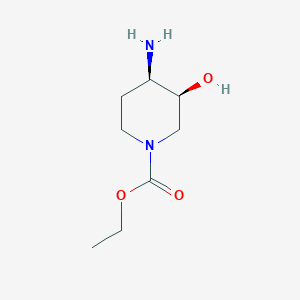

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)